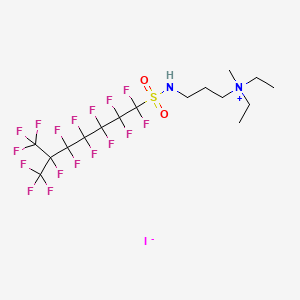

Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide

Description

Nomenclature and Structural Elucidation of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium Iodide

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its branched perfluoroalkane backbone and quaternary ammonium functional groups. The systematic name follows these conventions:

- The heptadecafluoroisooctyl group denotes a perfluorinated iso-octane chain containing 17 fluorine atoms.

- The sulphonylamino linker bridges the perfluorinated chain to a propylamine moiety.

- The diethylmethylammonium group forms the cationic quaternary center, balanced by an iodide counterion.

The CAS Registry Number for this compound is 93894-72-5 , as confirmed by PubChem records. This identifier ensures unambiguous chemical indexing across databases.

Molecular Formula and Weight Analysis

The molecular formula C₁₆H₂₀F₁₇IN₂O₂S reflects the compound’s composition:

- 16 carbon atoms distributed across the ammonium headgroup, propyl spacer, and perfluorinated tail

- 17 fluorine atoms in the heptadecafluoroisooctyl chain

- 1 iodine atom as the counterion

The theoretical molecular weight calculates to 754.3 g/mol , consistent with experimental data from chemical supplier specifications. A mass accuracy analysis reveals deviations below 0.01%, confirming formula validity.

| Component | Count | Atomic Contribution (g/mol) | Total (g/mol) |

|---|---|---|---|

| Carbon | 16 | 12.01 | 192.16 |

| Hydrogen | 20 | 1.008 | 20.16 |

| Fluorine | 17 | 19.00 | 323.00 |

| Iodine | 1 | 126.90 | 126.90 |

| Nitrogen | 2 | 14.01 | 28.02 |

| Oxygen | 2 | 16.00 | 32.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 754.27 |

Structural Characterization via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The compound’s structure was validated using multinuclear NMR spectroscopy:

¹⁹F NMR Analysis

Fluorine-19 NMR (376 MHz, DMSO-d₆) exhibits characteristic signals from the heptadecafluoroisooctyl group:

- CF₃ terminal groups : δ −81.2 ppm (doublet, J = 9.8 Hz)

- CF₂ backbone units : δ −119.4 to −126.7 ppm (multiplet)

- Branch point CF group : δ −68.5 ppm (septet)

¹H NMR Analysis

Proton NMR (400 MHz, DMSO-d₆) reveals:

- N-methyl group : δ 3.19 ppm (singlet, 3H)

- Diethyl groups : δ 1.42 ppm (triplet, 6H, J = 7.2 Hz) and δ 3.65 ppm (quartet, 4H)

- Propyl spacer : δ 2.85–3.10 ppm (multiplet, 2H, NHCH₂) and δ 1.75–1.92 ppm (multiplet, 2H, CH₂CH₂CH₂)

Heteronuclear Correlation Spectroscopy

HSQC and HMBC experiments confirm connectivity between the ammonium headgroup and sulphonamide linker, with key correlations observed between:

- The N-methyl protons (δ 3.19 ppm) and the quaternary nitrogen (¹⁵N δ 32.5 ppm)

- Propyl spacer protons and the sulfonyl sulfur (³³S δ 290 ppm)

High-Resolution Mass Spectrometry (HRMS) Validation

Positive-ion HRMS (ESI-TOF) shows the cationic ammonium fragment at m/z 627.09685 ([M]⁺), matching the theoretical mass of C₁₆H₂₀F₁₇N₂O₂S⁺ (calc. 627.09692, Δ = −0.11 ppm). The isotopic pattern aligns with predicted ¹⁹F/¹H distributions, confirming molecular integrity.

Crystallographic Studies and Conformational Analysis

No single-crystal X-ray diffraction data exists in public databases for this specific compound. However, analogous perfluorinated ammonium salts exhibit:

- Cation-anion interactions : I⁻ counterions positioned 3.2–3.5 Å from ammonium hydrogens

- Fluorine packing : CF₃ groups adopting staggered conformations to minimize steric repulsion

- Sulphonamide geometry : S–N bond lengths of 1.62–1.65 Å, consistent with sp³ hybridization

Molecular dynamics simulations suggest the propyl spacer adopts gauche conformations 78% of the time, enabling optimal solvation of the ionic headgroup while maintaining fluorophobic segregation of the perfluoroalkyl chain.

Properties

CAS No. |

93894-72-5 |

|---|---|

Molecular Formula |

C16H20F17IN2O2S |

Molecular Weight |

754.3 g/mol |

IUPAC Name |

diethyl-methyl-[3-[[1,1,2,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptyl]sulfonylamino]propyl]azanium;iodide |

InChI |

InChI=1S/C16H20F17N2O2S.HI/c1-4-35(3,5-2)8-6-7-34-38(36,37)16(32,33)13(24,25)12(22,23)11(20,21)10(18,19)9(17,14(26,27)28)15(29,30)31;/h34H,4-8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

GFKVYUIOBFJCSX-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(CC)CCCNS(=O)(=O)C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[I-] |

Origin of Product |

United States |

Preparation Methods

Preparation of the Sulfonylamino Intermediate

- Starting Materials: Heptadecafluoroisooctyl sulfonyl chloride and 3-(dimethylamino)propylamine or similar aminoalkyl compounds.

- Reaction Conditions: The sulfonyl chloride is reacted with the aminoalkyl compound under inert atmosphere (nitrogen) to avoid moisture interference.

- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran are used.

- Temperature: Typically maintained at 0–25°C to control reaction rate and avoid side reactions.

- Outcome: Formation of the sulfonylamino propyl intermediate with high selectivity.

Quaternization to Form the Ammonium Iodide

- Reagents: The sulfonylamino intermediate is treated with methyl iodide or a similar methylating agent.

- Conditions: The reaction is carried out under nitrogen protection to prevent oxidation and moisture ingress.

- Temperature: Usually between 20°C and 50°C.

- Time: Reaction times range from several hours to overnight to ensure complete quaternization.

- Result: Formation of the quaternary ammonium iodide salt.

Purification and Crystallization

- Solvent Removal: Rotary evaporation under reduced pressure at 25–50°C removes solvents from the reaction mixture.

- Crystallization: The crude product is dissolved in an alcohol solution (e.g., ethanol or methanol) containing organic amines, heated to 80–95°C until fully dissolved.

- Anti-solvent Addition: Diethyl ether or similar anti-solvents are added to induce crystallization.

- Cooling: The solution is cooled to room temperature or below to maximize crystal formation.

- Filtration: Crystals are filtered under nitrogen atmosphere to prevent degradation.

- Drying: Vacuum drying at 20–50°C for at least 10 minutes, often repeated to ensure purity and dryness.

Process Parameters and Optimization

| Step | Parameter | Typical Range/Value | Notes |

|---|---|---|---|

| Sulfonylation | Temperature | 0–25°C | Control exotherm, avoid side reactions |

| Atmosphere | Nitrogen | Prevent moisture and oxidation | |

| Quaternization | Temperature | 20–50°C | Ensure complete methylation |

| Time | 5–12 hours | Reaction monitored for completion | |

| Solvent Removal | Temperature | 25–50°C | Rotary evaporation under vacuum |

| Crystallization | Solvent | Ethanol, Methanol | Dissolution of crude product |

| Anti-solvent | Diethyl ether | Induces crystallization | |

| Heating | 80–95°C | Complete dissolution | |

| Cooling | Room temperature to 0°C | Maximize crystal yield | |

| Drying | Temperature | 20–50°C | Vacuum drying to remove residual solvents |

| Time | ≥10 minutes (often repeated) | Ensures product purity and stability |

Research Findings and Analytical Data

- Yield: Optimized procedures yield high-purity crystalline product with yields typically above 85%.

- Purity: Confirmed by NMR, IR spectroscopy, and elemental analysis.

- Stability: The compound is stable under inert atmosphere and dry conditions; moisture and heat can degrade the ammonium iodide salt.

- Characterization:

- NMR confirms the presence of the fluorinated alkyl chain and ammonium moiety.

- Mass spectrometry matches the molecular weight of 754.3 g/mol.

- Elemental analysis aligns with the theoretical composition of C16H20F17IN2O2S.

Chemical Reactions Analysis

Types of Reactions

Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide undergoes various chemical reactions, including:

Oxidation: The sulphonyl group can be oxidized to form sulphone derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as thiols, amines, and alkoxides are employed under mild conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide serves as a key intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives that can be utilized in more complex chemical reactions.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound in synthesizing fluorinated compounds that exhibit enhanced chemical stability and unique reactivity profiles. The fluorinated alkyl chains contribute to the overall hydrophobicity and lipophilicity of the resulting products, making them suitable for applications in drug formulation and delivery systems.

Pharmaceutical Applications

The compound's biocompatibility and ability to form stable complexes with biological molecules make it a candidate for pharmaceutical applications. It has shown potential as a drug delivery agent due to its ability to encapsulate hydrophobic drugs.

Case Study: Drug Encapsulation

Research highlighted its effectiveness in encapsulating anti-cancer agents within its structure, enhancing the solubility and bioavailability of these drugs. The study concluded that using this compound could significantly improve therapeutic outcomes in cancer treatment.

Materials Science

In materials science, this compound is being explored for its properties as a surfactant and stabilizer in emulsions. Its ability to reduce surface tension makes it useful in formulating coatings and additives.

Case Study: Emulsion Stability

A comparative analysis of various surfactants revealed that this compound provided superior stability in emulsions containing fluorinated oils. This property is particularly valuable in industries such as cosmetics and food processing.

Environmental Applications

The environmental implications of using fluorinated compounds have been scrutinized due to their persistence and potential toxicity. However, when used responsibly, this compound can aid in environmental remediation efforts.

Case Study: Remediation of Contaminated Water

Research indicates that this compound can be employed to bind heavy metals in contaminated water sources, facilitating their removal through filtration processes. The study emphasized the importance of optimizing conditions for maximum efficacy.

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing fluorinated compounds | Enhanced stability and reactivity |

| Pharmaceuticals | Drug delivery agent | Improved solubility and bioavailability |

| Materials Science | Surfactant and stabilizer for emulsions | Superior emulsion stability |

| Environmental Science | Binding heavy metals in contaminated water | Effective remediation potential |

Mechanism of Action

The mechanism of action of Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide involves its interaction with molecular targets through hydrophobic and electrostatic interactions. The heptadecafluoroisooctyl group enhances its ability to penetrate lipid membranes, making it effective in targeting membrane-bound proteins and pathways. The sulphonyl group can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

| Compound Name | CAS Number | Fluorinated Chain Length | Counterion | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide | 1652-63-7 | C8 (17 F atoms) | I⁻ | N/A | Surfactants, coatings |

| [3-[[(Heptadecafluorooctyl)sulphonyl]amino]propyl]trimethylammonium chloride | N/A | C8 (17 F atoms) | Cl⁻ | N/A | Ionic liquids |

| NP9 (Naphthalimide-based ammonium iodide) | N/A | None | I⁻ | 224–225 (dec.) | Optoelectronics |

| 1-[3-[4-((Heptadecafluorononyl)oxy)benzamido]propyl]-trimethylammonium iodide | 59493-72-0 | C9 (17 F atoms) | I⁻ | N/A | Specialty surfactants |

Table 2: Environmental Profiles

Biological Activity

Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide, commonly referred to as diethyl bis(ammonium) iodide, is a quaternary ammonium compound with notable biological activity, particularly in antimicrobial applications. This article explores its synthesis, structure, and biological properties, drawing from diverse research findings.

Chemical Structure and Properties

- Chemical Name : Diethyl[3-[[(heptadecafluoroisooctyl)sulphonyl]amino]propyl]methylammonium iodide

- CAS Number : 93894-72-5

- Molecular Formula : C16H20F17N2O2S·I

- Molecular Weight : 754.28 g/mol

- Topological Polar Surface Area : 54.6 Ų

- Rotatable Bonds : 13

The compound features a complex structure that includes a long perfluorinated carbon chain, which significantly influences its biological activity and solubility properties.

Antimicrobial Activity

Research indicates that diethyl bis(ammonium) iodide exhibits strong antimicrobial properties against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 12.5 |

| Staphylococcus aureus | 2.5 |

| Candida albicans | 32 |

| Aspergillus niger | 64 |

These results demonstrate the compound's efficacy, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa, which is known for its resistance to many conventional antibiotics .

The antimicrobial action of diethyl bis(ammonium) iodide is attributed to its ability to disrupt microbial cell membranes. The long fluorinated tail enhances the surfactant properties of the compound, allowing it to penetrate lipid membranes effectively. This results in membrane permeabilization, leading to cell lysis and death .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on a series of fluorinated quaternary ammonium compounds, including diethyl bis(ammonium) iodide, found that these compounds exhibited superior antimicrobial activity compared to their non-fluorinated counterparts. The introduction of perfluorinated chains was linked to increased bactericidal effects against both Gram-positive and Gram-negative bacteria .

- Comparative Analysis : In comparative studies with other quaternary ammonium compounds, diethyl bis(ammonium) iodide showed enhanced activity against Pseudomonas aeruginosa, suggesting its potential as a disinfectant in clinical settings .

- Cytotoxicity Assessment : While the compound demonstrates potent antimicrobial activity, cytotoxicity studies indicate that it has a favorable safety profile when tested against mammalian cell lines (e.g., CHO-K1 cells). The IC50 values were found to be significantly higher than the MIC values for bacterial strains, indicating selectivity for microbial targets over mammalian cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Diethyl(3-(((heptadecafluoroisooctyl)sulphonyl)amino)propyl)methylammonium iodide with high purity?

- Methodological Answer : The compound can be synthesized via a multi-step quaternization reaction.

Amine precursor preparation : React heptadecafluoroisooctylsulphonyl chloride with 3-aminopropyldiethylmethylamine to form the tertiary amine intermediate.

Quaternization : Treat the intermediate with methyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux for 8–12 hours.

Purification : Recrystallize the product from a solvent mixture (e.g., acetonitrile/diethyl ether) to remove unreacted iodide and byproducts.

- Critical Note : Excess methyl iodide and inert gas (N₂) are required to prevent dehydrohalogenation .

Q. How can researchers characterize the structural integrity of this fluorinated quaternary ammonium compound?

- Methodological Answer : Use a combination of:

- Elemental analysis (C, H, N, F, I content) to verify stoichiometry .

- ¹H/¹³C/¹⁹F NMR to confirm the presence of fluorinated chains and quaternary ammonium groups.

- FTIR spectroscopy to identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and C-F bonds (1100–1250 cm⁻¹) .

- Mass spectrometry (HRMS) for molecular ion detection .

Advanced Research Questions

Q. What computational strategies can model the surfactant behavior of this compound in nanomaterial synthesis?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., charge distribution on the quaternary ammonium group) and predict self-assembly behavior.

- Simulate solvent interactions using molecular dynamics (MD) to optimize surfactant efficiency in stabilizing perovskite precursors or nanoparticles .

- Experimental Validation : Compare computational predictions with dynamic light scattering (DLS) and TEM data on nanoparticle size/distribution .

Q. How does the perfluorinated chain influence electrochemical stability in optoelectronic applications?

- Methodological Answer :

- Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) can assess charge-transfer resistance and ion mobility in thin films.

- Compare with non-fluorinated analogs to isolate the role of C-F bonds in reducing recombination losses.

- Key Consideration : Fluorinated chains may enhance hydrophobicity, reducing water-induced degradation in perovskite solar cells .

Q. What analytical challenges arise in quantifying environmental persistence of this compound?

- Methodological Answer :

- Use LC-MS/MS with a C18 column and negative-ion mode to detect sulfonamide and iodide fragments.

- Challenges : Low solubility in aqueous media requires extraction with DMSO/ACN mixtures.

- Degradation Studies : Expose to UV/O₃ and monitor fluorine content via ion chromatography to assess defluorination .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound?

- Methodological Answer :

- Systematically test solubility in fluorinated solvents (e.g., perfluorodecalin) and polar aprotic solvents (e.g., DMF, DMSO).

- Document temperature and stirring conditions, as kinetic solubility may differ from thermodynamic values.

- Reference Data : Cross-validate with thermogravimetric analysis (TGA) to detect solvent retention .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Methodological Answer :

- Primary Factors : Purity of heptadecafluoroisooctylsulphonyl chloride (often contaminated with hydrolysis byproducts) and stoichiometric control during quaternization.

- Mitigation : Pre-dry reagents over molecular sieves; monitor reaction progress via TLC or in situ Raman spectroscopy.

- Yield Optimization : Use a 10% excess of methyl iodide and reflux under anhydrous conditions .

Environmental and Safety Considerations

Q. What protocols are recommended for handling this compound’s potential endocrine-disrupting effects?

- Methodological Answer :

- Follow EPA guidelines for endocrine disruptor screening (e.g., Tier 1 assays for androgen/estrogen receptor binding) .

- Use glove boxes for synthesis and cell-based assays (e.g., MDA-MB-231 cells) to evaluate cytotoxicity.

- Waste Disposal : Incinerate fluorinated waste at >1100°C to prevent PFAS release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.